2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 184839-29-0
VCID: VC21267691
InChI: InChI=1S/C11H6F2N2S/c12-7-2-1-3-8(13)11(7)9-6-16-10(15-9)4-5-14/h1-3,6H,4H2
SMILES: C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F
Molecular Formula: C11H6F2N2S
Molecular Weight: 236.24 g/mol

2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile

CAS No.: 184839-29-0

Cat. No.: VC21267691

Molecular Formula: C11H6F2N2S

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile - 184839-29-0

Specification

CAS No. 184839-29-0
Molecular Formula C11H6F2N2S
Molecular Weight 236.24 g/mol
IUPAC Name 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Standard InChI InChI=1S/C11H6F2N2S/c12-7-2-1-3-8(13)11(7)9-6-16-10(15-9)4-5-14/h1-3,6H,4H2
Standard InChI Key DDMZUCDCCOSIMM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F
Canonical SMILES C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F

Introduction

Synthesis and Preparation

The synthesis of 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile would likely involve a multi-step process, starting with the formation of the thiazole ring, followed by the introduction of the difluorophenyl group and finally the acetonitrile moiety. Common methods for synthesizing thiazoles include condensation reactions between thioamides and haloketones or aldehydes. The introduction of the difluorophenyl group could be achieved through cross-coupling reactions, while the acetonitrile group might be added via a nucleophilic substitution or a cyanation reaction.

Biological and Chemical Activities

While specific biological activity data for 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is not available, compounds with similar structures have shown promise in various biological applications:

  • Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, with some showing significant activity against bacterial and fungal pathogens .

  • Anticancer Activity: Certain thiazole-based compounds have demonstrated anticancer potential, often through mechanisms involving cell cycle disruption or inhibition of key enzymes .

Potential Applications

Given its structural features, 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile could be explored for applications in:

  • Pharmaceuticals: As a potential lead compound for drug development, particularly in areas where thiazole derivatives have shown efficacy.

  • Materials Science: The presence of fluorine and the nitrile group might confer interesting physical properties, such as stability or reactivity, useful in material synthesis.

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